Bienvenue dans la boutique en ligne BenchChem!

1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione

Scaffold diversity Medicinal chemistry Structure-activity relationships

1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione (CAS 339017-44-6) is a synthetic small molecule belonging to the parabanic acid (imidazolidine-2,4,5-trione) family. Its molecular formula is C10H7ClN2O4 with a molecular weight of approximately 254.63 g/mol.

Molecular Formula C10H7ClN2O4
Molecular Weight 254.63
CAS No. 339017-44-6
Cat. No. B2878802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione
CAS339017-44-6
Molecular FormulaC10H7ClN2O4
Molecular Weight254.63
Structural Identifiers
SMILESC1=CC(=CC=C1CON2C(=O)C(=O)NC2=O)Cl
InChIInChI=1S/C10H7ClN2O4/c11-7-3-1-6(2-4-7)5-17-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
InChIKeyQSXHLWVSWSTGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione (CAS 339017-44-6): Chemical Identity and Parabanic Acid Class Context


1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione (CAS 339017-44-6) is a synthetic small molecule belonging to the parabanic acid (imidazolidine-2,4,5-trione) family. Its molecular formula is C10H7ClN2O4 with a molecular weight of approximately 254.63 g/mol . The compound features a 4-chlorophenylmethoxy substituent at the N1 position of the trione ring, distinguishing it from the more commonly explored 1,3-disubstituted imidazolidine-2,4,5-triones (IZTs). Parabanic acid derivatives have been investigated for various biological activities, most notably as aldose reductase inhibitors with potential applications in diabetic complications [1]. However, published pharmacological characterization of this specific mono‑substituted derivative is extremely scarce, with no direct comparative efficacy or selectivity data identified in peer‑reviewed literature at the time of this analysis.

Why Generic Parabanic Acid Derivatives Cannot Substitute for 1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione in Focused Research


Parabanic acid derivatives exhibit wide structural diversity, and their biological activity is highly sensitive to the number, position, and nature of substituents. The vast majority of characterized imidazolidine-2,4,5-triones in the literature are 1,3-disubstituted IZTs optimized for pyruvate carboxylase or cholinergic enzyme inhibition [1]. In contrast, 1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione is a mono‑N1-substituted derivative bearing an aryl‑ether linkage, a motif that appears in certain aldose reductase‑targeted parabanic acid compounds [2]. This structural divergence likely leads to distinct pharmacophoric properties, metabolic stability, and target engagement profiles. Without direct comparative data, generic substitution among parabanic acid derivatives carries a high risk of unanticipated potency shifts and off‑target effects, making compound‑specific selection essential for reproducible research.

Quantitative Evidence Guide for 1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione vs. Closest Analogs and In‑Class Candidates


Structural Differentiation: Monosubstituted N1‑Ether vs. 1,3‑Disubstituted Imidazolidine‑2,4,5‑triones (IZTs)

The target compound is a mono‑N1‑(4‑chlorophenylmethoxy) derivative, whereas the majority of biologically characterized imidazolidine‑2,4,5‑triones in recent literature are 1,3‑disubstituted IZTs. In the only comprehensive head‑to‑head series of IZTs evaluated as pyruvate carboxylase (PC) inhibitors, all active compounds are 1,3‑disubstituted, with IC50 values ranging from 3.4 to 370 μM against Staphylococcus aureus PC (SaPC) [1]. The mono‑N1 substitution pattern of the target compound prevents direct extrapolation of these SAR trends, as the absence of the N3 substituent removes a key pharmacophoric element critical for PC inhibition potency in the disubstituted series [1]. For aldose reductase inhibition, the parabanic acid class shows potent activity (e.g., compound 10 with IC50 = 5 × 10⁻⁸ M), but no direct data exist for the target mono‑substituted compound [2].

Scaffold diversity Medicinal chemistry Structure-activity relationships

Aldose Reductase Inhibitory Class Potential: Parabanic Acid Scaffold Reference

The parabanic acid chemotype is a validated scaffold for aldose reductase inhibition. In a focused series of parabanic acid derivatives, compounds 1g, 1p, and 10 exhibited 36.6%, 90%, and 91% inhibition of rat lens aldose reductase at 1 × 10⁻⁴ M, with IC50 values of 2 × 10⁻⁶ M, 7.5 × 10⁻⁸ M, and 5 × 10⁻⁸ M, respectively [1]. Compound 10 additionally demonstrated a pronounced antihyperglycaemic effect in vivo [1]. However, the target compound was not included in this series, and its aldose reductase activity has not been experimentally determined. The presence of the 4‑chlorophenylmethoxy substituent is structurally reminiscent of active parabanic acid derivatives, but no quantitative activity comparison can be made at this time.

Aldose reductase inhibition Diabetic complications Parabanic acid pharmacology

Chemical Purity and Procurement Specification Relative to Research-Grade Analogs

The target compound is commercially available at a certified purity of ≥98% (HPLC) from multiple specialty chemical suppliers, with a typical research-grade specification identical to that of analogous imidazolidine‑2,4,5‑trione building blocks . In the absence of biological potency data, purity and structural authenticity represent the primary verifiable differentiators for initial procurement. Common 1,3‑disubstituted IZT analogs (e.g., alkyl 2‑(2,4,5‑trioxo‑3‑substituted imidazolidin‑1‑yl)acetates) are also supplied at ≥95% purity, indicating that purity alone does not confer a procurement advantage [1]. The key distinction lies in the unique substitution pattern rather than superior chemical quality.

Chemical purity Procurement specification Quality control

Application Scenarios for 1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione Based on Differential Evidence


Chemical Biology Probe Development Targeting Aldose Reductase

Given the established aldose reductase inhibitory activity of parabanic acid derivatives [1], this compound may serve as a structurally distinct starting scaffold for probing aldose reductase. Its mono‑N1‑ether substitution pattern differs from the N3‑substituted compounds in the 2001 parabanic acid series [1], offering a new vector for SAR exploration. However, users must independently determine potency and selectivity, as no data exist for this specific compound.

Scaffold‑Hopping and Medicinal Chemistry Diversification

The compound's unique N1‑aryl‑ether linkage distinguishes it from the 1,3‑disubstituted IZT library characterized in the 2024 PC inhibitor study [2]. Medicinal chemists seeking to explore imidazolidine‑2,4,5‑trione chemical space beyond the well‑trodden 1,3‑dialkyl/aryl pattern may find this scaffold useful for scaffold‑hopping campaigns, provided that target‑specific activity is experimentally validated.

Analytical Reference Standard for Structure Confirmation

Commercially available at ≥98% purity (HPLC) , the compound can function as a reference standard for confirming the identity of newly synthesized parabanic acid derivatives bearing a 4‑chlorobenzyloxy motif, supporting analytical method development in quality control settings.

Negative Control or Inactive Comparator for IZT‑Based Studies

Because the mono‑substituted scaffold lacks the N3 substituent critical for PC inhibition in disubstituted IZTs [2], this compound may serve as a negative control in experiments designed to validate the requirement of the 1,3‑disubstitution pattern for PC inhibitory activity, assuming it is experimentally confirmed to be inactive against PC.

Quote Request

Request a Quote for 1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.